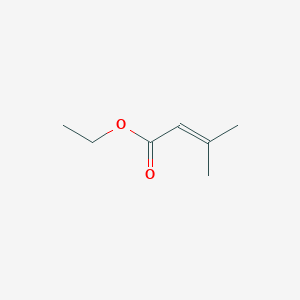

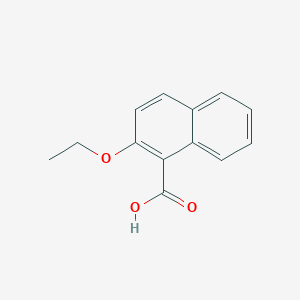

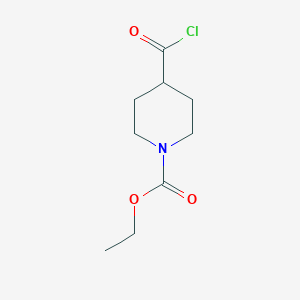

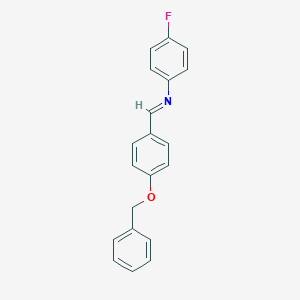

![molecular formula C₁₈H₂₁N₃O₆ B042587 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione CAS No. 64183-66-0](/img/structure/B42587.png)

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione

Overview

Description

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione, also known as PQX-1,3-D, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments.

Scientific Research Applications

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been studied for its potential applications in scientific research. It has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments. It has been used in a variety of scientific research applications, such as in the study of protein-protein interactions, enzyme inhibition, and drug delivery systems. It has also been used in the study of cancer cells and the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which in turn alters their activity and function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. It is also believed that the compound may interact with other molecules in the cell, such as DNA and RNA, which could affect gene expression and cellular processes.

Biochemical and Physiological Effects

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been found to possess a range of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes and proteins, which in turn can affect cellular processes. It has also been found to affect the expression of certain genes, which could lead to changes in the cell’s physiology. In addition, the compound has been found to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione for laboratory experiments include its high solubility, low toxicity, and strong binding affinity for certain proteins. These properties make it an attractive option for use in laboratory experiments. However, there are some limitations to using this compound. For example, its mechanism of action is not yet fully understood, which could lead to unexpected results. In addition, the compound may interact with other molecules in the cell, which could lead to unexpected effects.

Future Directions

The potential future directions for 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione include further research into its mechanism of action and its potential applications in the treatment of certain diseases. In addition, further research could be conducted into its potential use in the development of novel therapeutic agents. Finally, further research could be conducted into its potential use in drug delivery systems and the study of protein-protein interactions.

Synthesis Methods

7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione can be synthesized using a simple two-step process. The first step involves the condensation of dimethyl-5-hydroxy-pyrido[4,3-b]quinoxaline-1,3-dione with 2,3,4,5-tetrahydroxypentanal. This reaction is catalyzed by p-toluenesulfonic acid and produces the desired product in high yields. The second step involves the conversion of the product to the desired 7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione by the addition of dimethylformamide and sodium bicarbonate.

properties

IUPAC Name |

7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMAKSRHMDDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982713 | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deazariboflavin | |

CAS RN |

64183-66-0 | |

| Record name | 1-Carba-1-deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.